molecular formula C13H10N2O2 B1219653 4-Amino-2-benzooxazol-2-yl-phenol CAS No. 62129-02-6

4-Amino-2-benzooxazol-2-yl-phenol

Cat. No. B1219653
CAS RN: 62129-02-6
M. Wt: 226.23 g/mol
InChI Key: JVPMCQUVQZEYKJ-UHFFFAOYSA-N
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Description

4-Amino-2-benzooxazol-2-yl-phenol is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2 and a molecular weight of 226.24 .


Synthesis Analysis

The synthesis of 4-Amino-2-benzooxazol-2-yl-phenol involves two stages . In the first stage, para-aminobenzaldehyde and 2-amino-phenol are refluxed in ethanol for 3 hours . In the second stage, the reaction is carried out with lead (IV) acetate in acetic acid at 20 degrees Celsius for 1 hour .


Molecular Structure Analysis

The InChI code for 4-Amino-2-benzooxazol-2-yl-phenol is 1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 .


Physical And Chemical Properties Analysis

4-Amino-2-benzooxazol-2-yl-phenol is a solid at room temperature . It has a molecular weight of 226.24 and a molecular formula of C13H10N2O2 .

Scientific Research Applications

Synthetic Strategies of Benzoxazoles

  • Application Summary: Benzoxazole is a significant member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
  • Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Antimicrobial Agents

  • Application Summary: A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action .
  • Methods of Application: The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .
  • Results or Outcomes: The results revealed that compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains . Compound TS05 displayed most potent activity with MIC values of 3.91, 7.81 and 1.56 µg/ml against S. aureus, E. coli and P. aeruginosa, respectively .

Synthesis of Imidazoles

  • Application Summary: A new synthetic pathway to four substituted imidazoles from readily available 2- ( (4-aryl (thienyl)-5 H -1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo [ d ]oxazol-2-yl (aryl (thienyl))methanimines were proved as key intermediates in their synthesis .
  • Methods of Application: The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N -methanimine atom to a carbon atom of another methanimine .
  • Results or Outcomes: This method provides a new synthetic pathway to four substituted imidazoles .

Antimicrobial Agents

  • Application Summary: A novel series of 2- (4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties was designed, synthesized and evaluated for their antimicrobial activity .
  • Methods of Application: The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .
  • Results or Outcomes: The results revealed that these compounds have potent antimicrobial activity .

Synthesis of Imidazol-4-ones

  • Application Summary: (4 H )-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
  • Methods of Application: This review discusses the progress made on the synthesis of imidazol-4-ones .
  • Results or Outcomes: This method provides a new synthetic pathway to four substituted imidazoles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Future Directions

The specific future directions for research or applications of 4-Amino-2-benzooxazol-2-yl-phenol are not found in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins.

properties

IUPAC Name

4-amino-2-(1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMCQUVQZEYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-benzooxazol-2-yl-phenol

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